molecular formula C15H19NO3 B8508693 Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylcarbamate

Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylcarbamate

Cat. No. B8508693
M. Wt: 261.32 g/mol
InChI Key: YTWSPTREDRLNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylcarbamate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylcarbamate

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl N-(4-hydroxy-1-bicyclo[2.2.1]heptanyl)carbamate

InChI

InChI=1S/C15H19NO3/c17-13(19-10-12-4-2-1-3-5-12)16-14-6-8-15(18,11-14)9-7-14/h1-5,18H,6-11H2,(H,16,17)

InChI Key

YTWSPTREDRLNME-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, a nitrogen inlet, and a 125 mL addition funnel. The flask was flushed with nitrogen and charged with 4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid (53 g, 339 mmol) and anhydrous toluene (350 mL). The reaction mixture was cooled to 10° C. and treated with benzyl alcohol (175 mL, 1.695 mol). The reaction mixture was then slowly treated with DIEA (118 mL, 678 mmol) and diphenylphosphonic azide (87.7 mL, 407 mmol). The reaction mixture was slowly heated up to 50° C. when off-gassing began. The heating mantle was removed and the reaction mixture slowly exothermed up to 75° C. while off-gassing considerably. The reaction was heated to 110° C. and stirred for 20 h when TLC analysis (10% methanol/ethyl acetate) indicated a complete reaction. The reaction mixture was concentrated to remove solvent and partitioned between ethyl acetate (1.2 L) and brine (700 mL). The organic layer was dried over sodium sulfate, concentrated, and purified by silica gel chromatography (20-60% ethyl acetate/hexane) providing 61 g (69%) of benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylcarbamate; MS (ESI) m/z 260.1 [M+1]−
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Name
Quantity
118 mL
Type
reactant
Reaction Step Four
Quantity
87.7 mL
Type
reactant
Reaction Step Four

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